![molecular formula C12H15F3N2O B3199247 {1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine CAS No. 1016813-33-4](/img/structure/B3199247.png)

{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine

Overview

Description

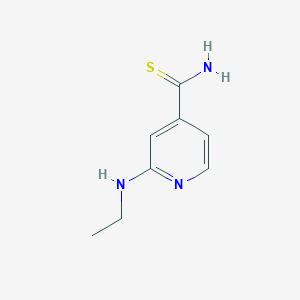

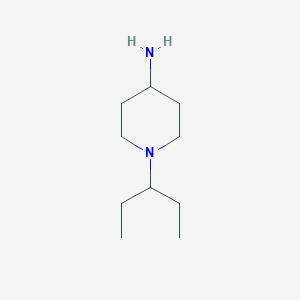

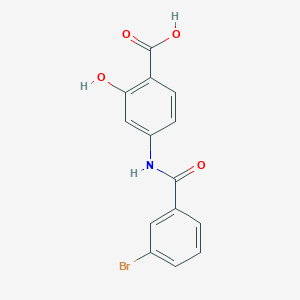

“{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine” is a chemical compound with the molecular formula C12H15F3N2O . It is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a trifluoromethoxy group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of “{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine” includes a pyrrolidine ring, a phenyl ring, and a trifluoromethoxy group . The introduction of the trifluoromethoxy group in the side chain decreases the HOMO and LUMO energy levels .Physical And Chemical Properties Analysis

“{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine” is an oil at room temperature . It has a molecular weight of 260.26 .Scientific Research Applications

Electrochromic Devices

TFM: -based polymers have emerged as promising anodic materials for electrochromic devices (ECDs) . These devices can change their colors reversibly upon applying different potentials or undergoing redox processes. In particular, three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were synthesized electrochemically. The introduction of the trifluoromethoxy unit in the side chain of these polymers led to decreased HOMO and LUMO energy levels. The PTTPP film displayed three distinct colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) as it transitioned from reduced to oxidized states. These materials exhibit excellent optical contrast and high efficiency, making them suitable for use in smart windows and other applications .

Trifluoromethoxylation Reagents

Recent advances in new trifluoromethoxylation reagents have made CF3O-containing compounds more accessible. Although not directly related to TFM itself, understanding these reagents contributes to the broader field of trifluoromethoxy chemistry. Researchers have developed innovative reagents to facilitate trifluoromethoxylation reactions, opening up new possibilities for synthetic chemistry .

Safety and Hazards

The safety information for “{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

properties

IUPAC Name |

[1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-10(2-4-11)17-6-5-9(7-16)8-17/h1-4,9H,5-8,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAJVKGSUPURKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3199169.png)

![2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3199192.png)

![N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline](/img/structure/B3199223.png)

amine](/img/structure/B3199230.png)